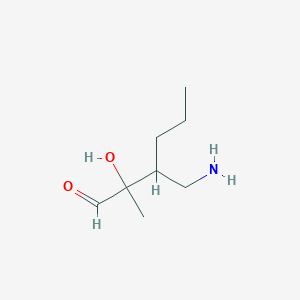
3-(Aminomethyl)-2-hydroxy-2-methylhexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-2-hydroxy-2-methylhexanal is an organic compound that features both an amino group and a hydroxyl group attached to a hexanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-hydroxy-2-methylhexanal can be achieved through several synthetic routes. One common method involves the reaction of 2-methylhexanal with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds via a Mannich reaction, where the aldehyde reacts with formaldehyde and ammonia to form the desired aminomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process. Additionally, the use of catalysts may be employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-2-hydroxy-2-methylhexanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 3-(Aminomethyl)-2-oxo-2-methylhexanal.
Reduction: Formation of 3-(Aminomethyl)-2-hydroxy-2-methylhexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-2-hydroxy-2-methylhexanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-2-hydroxy-2-methylhexanal involves its interaction with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can influence the compound’s biological activity and its role in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Aminomethyl)-2-hydroxy-2-methylhexanoic acid
- 3-(Aminomethyl)-2-hydroxy-2-methylpentanal
- 3-(Aminomethyl)-2-hydroxy-2-methylbutanal
Uniqueness
3-(Aminomethyl)-2-hydroxy-2-methylhexanal is unique due to its specific combination of functional groups and its structural configuration. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
3-(aminomethyl)-2-hydroxy-2-methylhexanal |
InChI |
InChI=1S/C8H17NO2/c1-3-4-7(5-9)8(2,11)6-10/h6-7,11H,3-5,9H2,1-2H3 |
Clave InChI |
SZXSPJIOWIMVFZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CN)C(C)(C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid](/img/structure/B13648492.png)


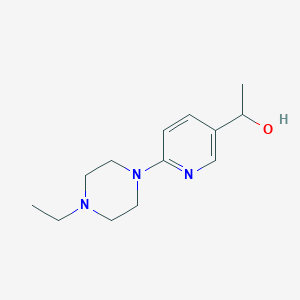

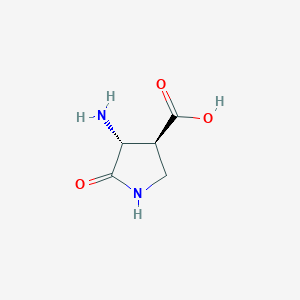


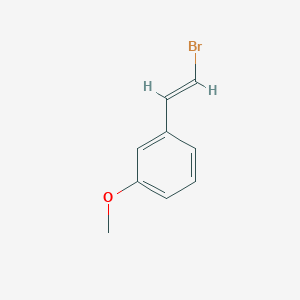
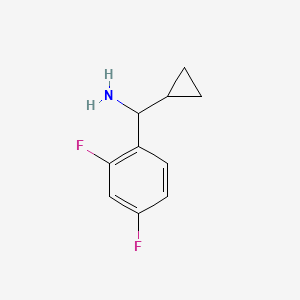
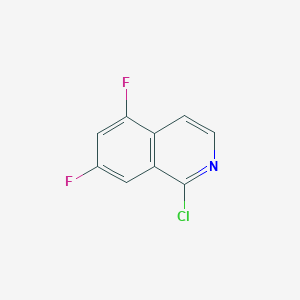

![tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate dihydrochloride](/img/structure/B13648567.png)
![benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate](/img/structure/B13648572.png)
